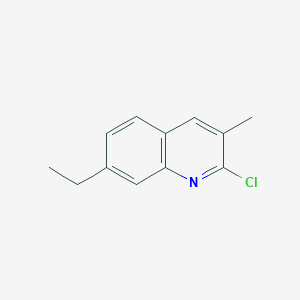

2-Chloro-7-ethyl-3-methylquinoline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of quinoline derivatives, including 2-Chloro-7-ethyl-3-methylquinoline, can be achieved through several methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Doebner-Miller Reaction: This method involves the reaction of aniline with an α,β-unsaturated carbonyl compound.

Industrial production methods often focus on optimizing these reactions for higher yields and purity. Techniques such as microwave irradiation, ultrasound irradiation, and the use of environmentally friendly catalysts like ionic liquids and solid acids have been explored to make the process more efficient and sustainable .

Analyse Chemischer Reaktionen

2-Chloro-7-ethyl-3-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

CEMQ and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:

- Anticancer Activity: Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that CEMQ can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Properties: CEMQ has demonstrated significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing effectiveness comparable to established antimicrobial agents .

- Antimalarial Effects: Similar to other quinoline derivatives, CEMQ may possess antimalarial properties, making it a candidate for further development in malaria treatment .

Therapeutic Applications

The therapeutic applications of CEMQ extend beyond its biological activities:

- Leukotriene Antagonism: CEMQ derivatives have been investigated for their role as leukotriene antagonists, which are crucial in treating asthma and allergic reactions. This application stems from the compound's ability to inhibit leukotriene synthesis effectively .

- Antituberculosis Activity: Research indicates that quinoline compounds can inhibit Mycobacterium tuberculosis growth, suggesting that CEMQ may also be effective against tuberculosis .

Case Studies and Research Findings

Several studies have documented the effectiveness of CEMQ in various applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-7-ethyl-3-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with DNA or proteins. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-7-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as:

2-Chloroquinoline: Similar in structure but lacks the ethyl and methyl groups, which can affect its reactivity and biological activity.

7-Ethyl-3-methylquinoline:

2-Methylquinoline: Lacks both the chlorine and ethyl groups, making it less versatile in certain synthetic applications.

The presence of the chlorine, ethyl, and methyl groups in this compound makes it unique and potentially more versatile for various applications in scientific research and industry.

Biologische Aktivität

2-Chloro-7-ethyl-3-methylquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antimalarial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 108097-03-6

- Molecular Formula : C12H12ClN

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. Quinoline compounds are known to inhibit the crystallization of hematin, a critical process for the survival of malaria parasites.

-

Hematins Crystallization Inhibition :

- Quinoline derivatives, including this compound, inhibit hematin crystallization through multiple mechanisms:

-

In Vitro and In Vivo Studies :

- In vitro studies demonstrated that compounds derived from quinoline exhibited significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

- In vivo studies using murine models showed that these compounds could reduce parasitemia levels effectively, indicating their potential for further development as antimalarial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various human cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | >100 | Low cytotoxicity observed |

| HeLa | >100 | Low cytotoxicity observed |

| MDA-MB-231 | 15 | Moderate cytotoxicity |

The compound showed low cytotoxicity against HepG2 and HeLa cell lines at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further exploration in therapeutic applications .

Case Studies

- Antimalarial Efficacy :

-

Mechanistic Insights :

- Research utilizing atomic force microscopy has provided insights into how quinolines interact with hematin at the molecular level, revealing distinct modes of action that contribute to their effectiveness as antimalarials. This mechanistic understanding is crucial for rational drug design aimed at overcoming resistance .

Eigenschaften

IUPAC Name |

2-chloro-7-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJIJSSAYADHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588999 | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108097-03-6 | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108097-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.